Enfuvirtide acetate, also known as T-20, is a synthetic peptide that serves as an important therapeutic agent in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. It is classified as a fusion inhibitor, which means it disrupts the process by which HIV fuses with host cells, thereby preventing the virus from entering and infecting these cells. Enfuvirtide is a 36-amino acid peptide that mimics a portion of the HIV envelope protein, specifically targeting the gp41 protein, which is crucial for viral entry into host cells.
Enfuvirtide acetate was developed from a segment of the HIV-1 gp41 protein and is classified under antiretroviral drugs. It is primarily used in combination therapy for patients with HIV who have developed resistance to other treatments. The compound is marketed under the brand name Fuzeon and is administered via subcutaneous injection .
The synthesis of enfuvirtide acetate employs a hybrid approach that combines solid-phase peptide synthesis with solution-phase synthesis. The process begins with the stepwise addition of amino acids to a solid resin, forming peptide fragments. These fragments are then assembled in solution to produce the complete peptide.
Enfuvirtide acetate has the molecular formula and a molecular weight of approximately 4491.94 g/mol . The structural representation of enfuvirtide includes a sequence of amino acids that can be denoted as follows:
This sequence highlights its design as a biomimetic peptide, intended to interfere with the conformational changes in gp41 necessary for viral fusion .
The chemical reactions involved in synthesizing enfuvirtide acetate primarily focus on peptide bond formation through the coupling of amino acids. Key reactions include:
The compound does not typically engage in oxidation or reduction reactions under physiological conditions.
Enfuvirtide functions by binding to the gp41 protein of HIV-1, effectively blocking the conformational changes necessary for viral fusion with host cells. This action prevents the virus from forming an entry pore into the host cell membrane, thereby inhibiting infection. Specifically, enfuvirtide mimics elements of the viral fusion machinery, displacing them and disrupting normal fusion processes .
Enfuvirtide acetate exhibits several notable physical and chemical properties:
These properties are critical for its formulation and administration in clinical settings.
Enfuvirtide acetate is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other areas of virology and immunology due to its unique mechanism of action against viral infections .
Enfuvirtide acetate (T-20) is a 36-amino-acid synthetic peptide that disrupts HIV-1 entry by targeting the gp41 envelope glycoprotein. Its mechanism hinges on binding to the N-terminal heptad repeat (NHR) region of gp41, preventing the formation of a six-helix bundle (6-HB) structure essential for membrane fusion. During viral entry, gp41 transitions from a prehairpin intermediate to a fusogenic 6-HB, where three NHR helices coil with three C-terminal heptad repeat (CHR) helices. Enfuvirtide mimics the CHR domain, competitively occupying the NHR grooves and sterically blocking native CHR binding. This inhibition halts the apposition of viral and cellular membranes, aborting fusion [1] [10].
Key biochemical studies demonstrate that enfuvirtide’s efficacy correlates with its affinity for the NHR. Surface plasmon resonance assays reveal a dissociation constant (Kd) of 15–35 nM for enfuvirtide-gp41 interactions. The peptide’s C-terminal tryptophan-rich motif (TRM; residues 29–36: WASLWNWF) enhances membrane anchoring, increasing local concentration at fusion sites. Deletion of TRM abolishes >90% of inhibitory activity, confirming its role in target engagement [1] [2].
Table 1: Comparative Inhibitory Activity of Fusion Inhibitors
Peptide | Target Site | IC50 vs HIV-1IIIB (nM) | IC50 vs T20-Resistant Strains (nM) |
---|---|---|---|
Enfuvirtide (T-20) | NHR (gp41) | 13.63 ± 1.19 | >2,000 |
LP-40 | NHR (lipid-anchored) | 2.89 ± 0.31 | 15–90 |
AP3 | NHR (artificial) | 3.06 ± 0.28 | 13–90 |
The NHR domain (residues 540–589 in HXB2 gp41) forms a transient α-helical trimer during fusion. Enfuvirtide binds this trimer via residues 8–28 (ELLELDKWASLW), which adopt an α-helical conformation upon contact. Circular dichroism (CD) spectroscopy shows that enfuvirtide binding increases the α-helicity of NHR peptides by 48.6%, stabilizing the complex with a thermal unfolding midpoint (Tm) of 43.9°C [1] [9].
Critical binding determinants include:
Crystallographic studies reveal that enfuvirtide’s binding extends beyond the deep pocket region of NHR, contrasting with second-generation inhibitors (e.g., C34) that target the pocket exclusively. This broader interface explains enfuvirtide’s lower potency but broader strain coverage [2] [9].
Table 2: Key Residues in NHR-Inhibitor Interactions
NHR Residue (HXB2) | Function | Interaction with Enfuvirtide |
---|---|---|
Leu-556 | Hydrophobic groove | Van der Waals (Leu-12, Leu-15) |
Glu-564 | Salt bridge formation | Ionic bond (Lys-16) |
Gln-567 | Hydrogen bonding | H-bond (Asp-19) |
Val-570 | Hydrophobic stabilization | Van der Waals (Trp-21) |
Enfuvirtide competes with the native CHR domain for NHR binding, disrupting 6-HB formation. Isothermal titration calorimetry (ITC) measurements show that enfuvirtide binds NHR with a stoichiometry of 1:1 and a binding affinity (Ka) of 1.2 × 107 M−1, compared to 5.8 × 108 M−1 for native CHR. This 48-fold lower affinity necessitates higher clinical doses but allows flexibility against diverse strains [1] [8].
Resistance mutations (e.g., G36D/S, V38M, N42T) cluster in the NHR’s GIV motif (residues 36–38), reducing enfuvirtide binding by:
Notably, these mutations increase 6-HB stability (Tm +6.2°C), favoring native fusion over inhibition. Second-generation inhibitors (e.g., LP-40) overcome resistance by leveraging lipid moieties to enhance avidity, reducing IC50 against mutant strains by >100-fold [2] [8].
The M-T hook is a structural motif comprising Met-Thr residues at peptide N-termini, enhancing NHR binding by occupying a hydrophobic pocket adjacent to the deep groove. While absent in enfuvirtide, its incorporation into artificial peptides (e.g., AP3) improves potency 4-fold against enfuvirtide-resistant strains [7] [9].
Biophysical analyses reveal the M-T hook’s mechanism:
Crystal structures confirm that the M-T hook anchors inhibitors to NHR residues Leu-568 and Gln-575, compensating for mutations like V38M. This design strategy has inspired hybrid inhibitors (e.g., LP-11) that combine hooks with lipid moieties for synergistic activity [7] [9].
Table 3: Impact of M-T Hook on Fusion Inhibitor Properties
Parameter | Enfuvirtide (T-20) | AP3 (M-T Hook Modified) | Improvement Factor |
---|---|---|---|
α-Helicity (%) | 48.6 | 89.3 | 1.84× |
6-HB Stability (Tm, °C) | 43.9 | 72.5 | 1.65× |
Resistance Mutant IC50 | >2,000 nM | 13–90 nM | 22–154× |
Biophysical data from [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8